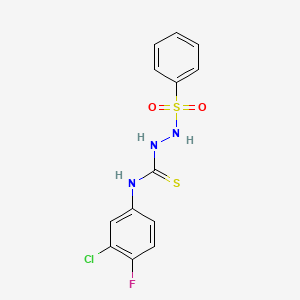![molecular formula C19H11Cl2N3O3 B6018139 3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)
3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a chemical compound that has been widely studied in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCFOB, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of DCFOB involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and the proteasome, which is responsible for the degradation of proteins. DCFOB also inhibits the activity of the hepatitis B virus X protein and the bacterial enzyme DNA gyrase, which are essential for viral and bacterial replication, respectively.
Biochemical and Physiological Effects:
DCFOB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral and bacterial replication, and reduce inflammation and oxidative stress. DCFOB has also been found to increase the expression of various genes and proteins that are involved in the regulation of cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
DCFOB has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria, its ability to induce apoptosis and inhibit cell proliferation, and its low toxicity to normal cells. However, DCFOB also has some limitations for lab experiments, including its low solubility in water and its potential instability in biological fluids.
将来の方向性
There are several future directions for the study of DCFOB. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and gene expression profiles. Additionally, the development of novel derivatives and formulations of DCFOB may improve its solubility and stability, and enhance its therapeutic efficacy.
合成法
The synthesis of DCFOB involves the reaction of 2-furyl-1,3,4-oxadiazole-5-carboxylic acid with 4-chloroaniline in the presence of thionyl chloride to form the intermediate 4-chloro-N-(2-furyl)-1,3,4-oxadiazol-5-yl)benzamide. This intermediate is then treated with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to yield the final product, DCFOB.
科学的研究の応用
DCFOB has been studied in various scientific research fields due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that DCFOB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of certain viruses, such as hepatitis B and C viruses, and bacteria, such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3,4-dichloro-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3/c20-14-8-5-12(10-15(14)21)17(25)22-13-6-3-11(4-7-13)18-23-24-19(27-18)16-2-1-9-26-16/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXXNIBHQWHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)

![2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate hydrochloride](/img/structure/B6018093.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)
![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)

![3-[2-(2,5-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6018121.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-(dimethylamino)-2-methoxy-5-nitrobenzoate hydrochloride hydrate](/img/structure/B6018149.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![1-(2-{[(3-cyclopentylpropyl)amino]methyl}-5-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6018160.png)